molecular formula C14H18N2O5 B13852282 Hydroxyprolyl-Tyrosine

Hydroxyprolyl-Tyrosine

Cat. No.: B13852282
M. Wt: 294.30 g/mol
InChI Key: KYOLCXJAAOGMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyprolyl-Tyrosine is a dipeptide composed of hydroxyproline and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Hydroxyprolyl-Tyrosine can be synthesized through the coupling of hydroxyproline and tyrosine using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of hydroxyproline, followed by its reaction with the amino group of tyrosine. Industrial production methods may involve enzymatic synthesis or fermentation processes to produce the dipeptide in larger quantities .

Chemical Reactions Analysis

Hydroxyprolyl-Tyrosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in hydroxyproline and tyrosine can be oxidized under specific conditions.

    Reduction: The dipeptide can be reduced to its corresponding amino alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like acyl chlorides. .

Scientific Research Applications

Hydroxyprolyl-Tyrosine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydroxyprolyl-Tyrosine involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by interacting with protein kinases and other signaling molecules. The hydroxyl groups in hydroxyproline and tyrosine play a crucial role in these interactions, influencing the phosphorylation and activation of various proteins .

Comparison with Similar Compounds

Hydroxyprolyl-Tyrosine can be compared with other similar dipeptides, such as:

This compound’s uniqueness lies in its hydroxylated proline and tyrosine residues, which contribute to its specific chemical reactivity and potential biological functions.

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[(4-hydroxypyrrolidine-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C14H18N2O5/c17-9-3-1-8(2-4-9)5-12(14(20)21)16-13(19)11-6-10(18)7-15-11/h1-4,10-12,15,17-18H,5-7H2,(H,16,19)(H,20,21)

InChI Key

KYOLCXJAAOGMSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O

physical_description

Solid

Origin of Product

United States

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